Cas no 2227744-94-5 ((1R)-1-3-(propan-2-yl)phenylethan-1-ol)

(1R)-1-3-(propan-2-yl)phenylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R)-1-3-(propan-2-yl)phenylethan-1-ol
- SCHEMBL8274488
- (1R)-1-[3-(propan-2-yl)phenyl]ethan-1-ol
- 2227744-94-5
- EN300-1750782
-
- インチ: 1S/C11H16O/c1-8(2)10-5-4-6-11(7-10)9(3)12/h4-9,12H,1-3H3/t9-/m1/s1
- InChIKey: FZQGJOUJOQNIST-SECBINFHSA-N
- ほほえんだ: O[C@H](C)C1=CC=CC(=C1)C(C)C
計算された属性
- せいみつぶんしりょう: 164.120115130g/mol
- どういたいしつりょう: 164.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 20.2Ų
(1R)-1-3-(propan-2-yl)phenylethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1750782-10.0g |
(1R)-1-[3-(propan-2-yl)phenyl]ethan-1-ol |
2227744-94-5 | 10g |
$4606.0 | 2023-06-03 | ||
Enamine | EN300-1750782-0.25g |
(1R)-1-[3-(propan-2-yl)phenyl]ethan-1-ol |
2227744-94-5 | 0.25g |
$985.0 | 2023-09-20 | ||
Enamine | EN300-1750782-10g |
(1R)-1-[3-(propan-2-yl)phenyl]ethan-1-ol |
2227744-94-5 | 10g |
$4606.0 | 2023-09-20 | ||
Enamine | EN300-1750782-1g |
(1R)-1-[3-(propan-2-yl)phenyl]ethan-1-ol |
2227744-94-5 | 1g |
$1070.0 | 2023-09-20 | ||
Enamine | EN300-1750782-0.05g |
(1R)-1-[3-(propan-2-yl)phenyl]ethan-1-ol |
2227744-94-5 | 0.05g |
$900.0 | 2023-09-20 | ||
Enamine | EN300-1750782-0.5g |
(1R)-1-[3-(propan-2-yl)phenyl]ethan-1-ol |
2227744-94-5 | 0.5g |
$1027.0 | 2023-09-20 | ||
Enamine | EN300-1750782-5g |
(1R)-1-[3-(propan-2-yl)phenyl]ethan-1-ol |
2227744-94-5 | 5g |
$3105.0 | 2023-09-20 | ||
Enamine | EN300-1750782-1.0g |
(1R)-1-[3-(propan-2-yl)phenyl]ethan-1-ol |
2227744-94-5 | 1g |
$1070.0 | 2023-06-03 | ||
Enamine | EN300-1750782-5.0g |
(1R)-1-[3-(propan-2-yl)phenyl]ethan-1-ol |
2227744-94-5 | 5g |
$3105.0 | 2023-06-03 | ||
Enamine | EN300-1750782-0.1g |
(1R)-1-[3-(propan-2-yl)phenyl]ethan-1-ol |
2227744-94-5 | 0.1g |
$943.0 | 2023-09-20 |
(1R)-1-3-(propan-2-yl)phenylethan-1-ol 関連文献
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
2. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
(1R)-1-3-(propan-2-yl)phenylethan-1-olに関する追加情報
Recent Advances in the Study of (1R)-1-[3-(propan-2-yl)phenyl]ethan-1-ol (CAS: 2227744-94-5): A Comprehensive Research Brief
The compound (1R)-1-[3-(propan-2-yl)phenyl]ethan-1-ol (CAS: 2227744-94-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral alcohol, characterized by its isopropyl-substituted phenyl ring and stereospecific hydroxyl group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a building block for more complex bioactive molecules.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient asymmetric synthesis of (1R)-1-[3-(propan-2-yl)phenyl]ethan-1-ol using a novel biocatalytic approach. The researchers employed engineered ketoreductases to achieve enantiomeric excess values exceeding 99%, with significantly improved yield compared to traditional chemical methods. This advancement in synthesis methodology addresses previous challenges in producing the compound at scale while maintaining high stereochemical purity.
Pharmacological investigations have revealed that (1R)-1-[3-(propan-2-yl)phenyl]ethan-1-ol exhibits moderate binding affinity to several G-protein coupled receptors, particularly those involved in inflammatory pathways. In vitro studies using human cell lines showed dose-dependent inhibition of pro-inflammatory cytokine production, suggesting potential applications in autoimmune disease treatment. However, researchers caution that further structure-activity relationship studies are needed to optimize both potency and selectivity.
The compound has also emerged as a valuable intermediate in the synthesis of more complex pharmaceutical agents. A recent patent application (WO2023056789) describes its use in preparing novel PDE4 inhibitors for respiratory diseases. The stereochemistry at the chiral center appears crucial for biological activity, as the (1S)-enantiomer showed markedly reduced efficacy in preliminary testing.
Analytical characterization of 2227744-94-5 has benefited from advances in chiral separation techniques. A 2024 publication in Analytical Chemistry reported a robust HPLC method using a polysaccharide-based chiral stationary phase that achieves baseline separation of the enantiomers in under 10 minutes. This method has become particularly valuable for quality control in pharmaceutical manufacturing processes involving this compound.
Despite these promising developments, challenges remain in the clinical translation of (1R)-1-[3-(propan-2-yl)phenyl]ethan-1-ol. Pharmacokinetic studies in animal models revealed relatively rapid metabolism, primarily through glucuronidation. Several research groups are currently exploring prodrug strategies to improve oral bioavailability and extend plasma half-life while maintaining the desired pharmacological activity.
In conclusion, (1R)-1-[3-(propan-2-yl)phenyl]ethan-1-ol represents an intriguing compound with multiple potential applications in medicinal chemistry. The recent advances in its synthesis, characterization, and preliminary pharmacological evaluation provide a solid foundation for future research. Further investigation into its mechanism of action and structure optimization may yield novel therapeutic agents in the coming years.
2227744-94-5 ((1R)-1-3-(propan-2-yl)phenylethan-1-ol) 関連製品
- 2648957-54-2(2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid)
- 2361730-75-6(N-[2-[3-(4,5-Dihydro-5-oxo-1,3,4-oxadiazol-2-yl)-1-piperidinyl]-2-oxoethyl]-N-ethyl-2-propenamide)
- 1505213-54-6(1-(1-isocyanatoethyl)-2-methoxybenzene)
- 4423-82-9(3,3-dimethyl-2-methylidenebutanoic acid)
- 303017-42-7(1-(4-chlorobenzoyl)-3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole)
- 2224299-91-4(2-Ethyl-6-methyl-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione)
- 1589540-71-5(2,5-Dimethyltetrahydrofuran-3-amine Hydrochloride)
- 898761-25-6(3'-Bromo-3-(4-bromophenyl)propiophenone)
- 1190322-26-9(5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid)
- 1513468-27-3(1-{imidazo1,2-apyridin-3-yl}cyclopropan-1-amine)




